molecular formula C17H15BrF3N3O3 B11079200 methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate

methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-N-(phenylacetyl)alaninate

Cat. No.: B11079200
M. Wt: 446.2 g/mol
InChI Key: XDYIUYVPIJOXIA-UHFFFAOYSA-N
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Description

METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyridyl group, a trifluoromethyl group, and a phenylacetyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amination: The brominated pyridyl compound is then subjected to an amination reaction to introduce the amino group.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.

    Acylation: The final step involves the acylation of the amino group with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyridyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-AMINO-5-BROMOBENZOATE
  • METHYL 2-[(5-BROMO-2-PYRIDYL)OXY]ACETATE

Uniqueness

METHYL 2-[(5-BROMO-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-PHENYLACETYL)AMINO]PROPANOATE is unique due to its combination of a brominated pyridyl group, a trifluoromethyl group, and a phenylacetyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C17H15BrF3N3O3

Molecular Weight

446.2 g/mol

IUPAC Name

methyl 2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenylacetyl)amino]propanoate

InChI

InChI=1S/C17H15BrF3N3O3/c1-27-15(26)16(17(19,20)21,23-13-8-7-12(18)10-22-13)24-14(25)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,22,23)(H,24,25)

InChI Key

XDYIUYVPIJOXIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Br)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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